molecular formula C8H10O8S2 B14007717 6-{[(Methanesulfonyl)oxy]methyl}-4-oxo-4H-pyran-3-yl methanesulfonate CAS No. 5443-45-8

6-{[(Methanesulfonyl)oxy]methyl}-4-oxo-4H-pyran-3-yl methanesulfonate

Cat. No.: B14007717
CAS No.: 5443-45-8
M. Wt: 298.3 g/mol
InChI Key: LQERLLIYCRLTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-methylsulfonyloxy-4-oxopyran-2-yl)methyl methanesulfonate is a complex organic compound that features a pyran ring substituted with methanesulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methylsulfonyloxy-4-oxopyran-2-yl)methyl methanesulfonate typically involves the reaction of a pyran derivative with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate groups. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-methylsulfonyloxy-4-oxopyran-2-yl)methyl methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the methanesulfonate groups to thiols.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonate groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

(5-methylsulfonyloxy-4-oxopyran-2-yl)methyl methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive methanesulfonate groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-methylsulfonyloxy-4-oxopyran-2-yl)methyl methanesulfonate involves the reactivity of its methanesulfonate groups. These groups can act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The compound can also interact with biological molecules, potentially inhibiting enzyme activity by modifying active site residues.

Comparison with Similar Compounds

Similar Compounds

    Sulfonimidates: These compounds also contain sulfonate groups and are used in similar applications.

    Sulfonamides: Known for their use in medicinal chemistry as antibiotics.

    Sulfoximines: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

(5-methylsulfonyloxy-4-oxopyran-2-yl)methyl methanesulfonate is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

5443-45-8

Molecular Formula

C8H10O8S2

Molecular Weight

298.3 g/mol

IUPAC Name

(5-methylsulfonyloxy-4-oxopyran-2-yl)methyl methanesulfonate

InChI

InChI=1S/C8H10O8S2/c1-17(10,11)15-4-6-3-7(9)8(5-14-6)16-18(2,12)13/h3,5H,4H2,1-2H3

InChI Key

LQERLLIYCRLTPT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=CC(=O)C(=CO1)OS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.